molecular formula C8H10N2O3 B11792157 Methyl 1-ethyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate

Methyl 1-ethyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate

Cat. No.: B11792157
M. Wt: 182.18 g/mol
InChI Key: GOQBDQTVUOJHDC-UHFFFAOYSA-N
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Description

Methyl 1-ethyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate is a chemical compound belonging to the class of dihydropyrimidinones. These compounds are known for their diverse biological activities, including antiviral, anticancer, antioxidant, and antimicrobial properties . The structure of this compound includes a pyrimidine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dihydropyrimidinones, including Methyl 1-ethyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate, can be achieved through the Biginelli reaction. This reaction involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions . For instance, a typical procedure might involve mixing an aldehyde, ethyl acetoacetate, and urea in ethanol with a catalytic amount of p-toluenesulfonic acid . The reaction mixture is then heated under reflux conditions to yield the desired product.

Industrial Production Methods

Industrial production of dihydropyrimidinones often employs similar synthetic routes but on a larger scale. The use of heterogeneous catalysts, such as Montmorillonite-KSF, has been reported to improve the efficiency and yield of the reaction . This method is advantageous as it is cost-effective, recyclable, and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-ethyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyrimidine derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyrimidine-2,4-dione derivatives, while reduction can produce hydroxylated pyrimidines .

Scientific Research Applications

Methyl 1-ethyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1-ethyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential in medicinal chemistry make it a valuable compound for further research and development .

Properties

Molecular Formula

C8H10N2O3

Molecular Weight

182.18 g/mol

IUPAC Name

methyl 1-ethyl-2-oxopyrimidine-5-carboxylate

InChI

InChI=1S/C8H10N2O3/c1-3-10-5-6(7(11)13-2)4-9-8(10)12/h4-5H,3H2,1-2H3

InChI Key

GOQBDQTVUOJHDC-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=NC1=O)C(=O)OC

Origin of Product

United States

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